molecular formula C14H16O2S B7976332 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol

Cat. No.: B7976332
M. Wt: 248.34 g/mol
InChI Key: HICNDVIUQWGTGH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol is an organic compound that features a phenyl ring substituted with methoxy and dimethyl groups, as well as a thienyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with a thienyl Grignard reagent. The reaction proceeds under anhydrous conditions, often in the presence of a catalyst such as copper(I) iodide, to yield the desired product after subsequent hydrolysis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)ketone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol
  • 3,5-Dimethyl-4-methoxyphenyl-(4-thienyl)methanol
  • 3,5-Dimethyl-4-methoxyphenyl-(3-furyl)methanol

Uniqueness

3,5-Dimethyl-4-methoxyphenyl-(3-thienyl)methanol is unique due to the specific positioning of the thienyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-9-6-12(7-10(2)14(9)16-3)13(15)11-4-5-17-8-11/h4-8,13,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICNDVIUQWGTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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